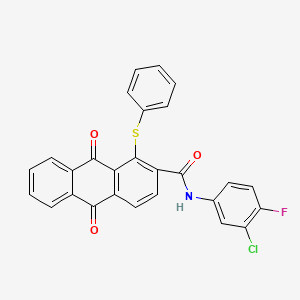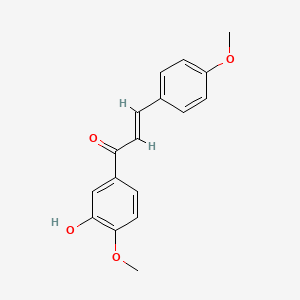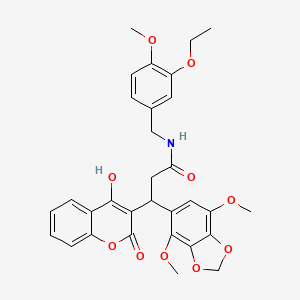![molecular formula C21H25N3O5S B11050150 1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、複素環式化合物に属する複雑な有機化合物です。この化合物は、シクロヘキシル基、ベンゾジオキソール部分、およびピラゾロチアジンオンコアを含むユニークな構造を持っています。
準備方法
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンの合成は、複数のステップで構成されます。
出発物質: 合成は、6,7-ジメトキシ-1,3-ベンゾジオキソールやシクロヘキシルアミンなどの主要な中間体の調製から始まります。
環化: 中間体は、制御された条件下で環化反応を受け、ピラゾロチアジンオンコアを形成します。
工業生産方法では、通常、これらのステップを最適化して、高収率と高純度を実現します。これには、合成の効率を高めるための触媒、溶媒、および特定の反応条件の使用が含まれる場合があります。
化学反応の分析
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、さまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができ、化合物の還元型を生成します。
置換: この化合物は、求核置換反応を受けることができ、ハロゲン化物やアルキル基などの官能基が導入されます。
これらの反応で一般的に使用される試薬や条件には、有機溶媒(例:エタノール、ジクロロメタン)、触媒(例:炭素担持パラジウム)、および特定の温度と圧力条件が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究アプリケーション
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、いくつかの科学研究アプリケーションを持っています。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする薬物の開発における医薬品候補としての可能性について研究されています。
有機合成: これは、より複雑な分子の合成における構成要素として役立ち、新しい材料や化合物の開発を促進します。
材料科学: この化合物のユニークな構造は、導電率や蛍光などの特定の特性を持つ新しい材料の設計における候補となります。
科学的研究の応用
1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、これらの標的に結合し、その活性を調節し、特定の生物学的効果をもたらす可能性があります。その作用機序に関与する経路は、特定の標的と、化合物が使用される状況によって異なります。
類似化合物との比較
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンは、次のような類似の化合物と比較することができます。
6,7-ジメトキシ-3,4-ジヒドロイソキノリン: この化合物は、ベンゾジオキソール部分を共有し、同様の用途で使用されます。
1,2,3,4-テトラヒドロイソキノリン: 医薬品化学と有機合成で使用される、同様のコア構造を持つ別の関連化合物。
1-シクロヘキシル-4-(6,7-ジメトキシ-1,3-ベンゾジオキソール-5-イル)-6-メチル-1,4-ジヒドロピラゾロ[3,4-d][1,3]チアジン-3(2H)-オンのユニークさは、官能基の特定の組み合わせとその多様な用途の可能性にあります。
特性
分子式 |
C21H25N3O5S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H25N3O5S/c1-11-22-20-15(21(25)23-24(20)12-7-5-4-6-8-12)19(30-11)13-9-14-17(29-10-28-14)18(27-3)16(13)26-2/h9,12,19H,4-8,10H2,1-3H3,(H,23,25) |
InChIキー |
UTCLVLRSIZTRNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopentylchromeno[3,4-d]imidazol-4-one](/img/structure/B11050068.png)
![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050081.png)

![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)

![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11050107.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
